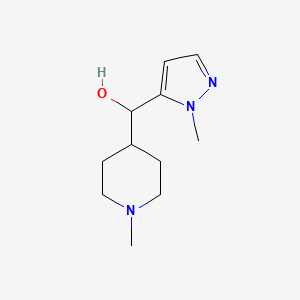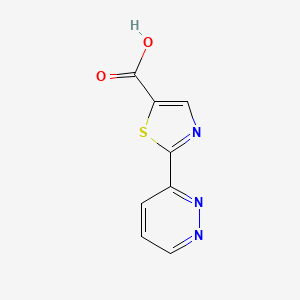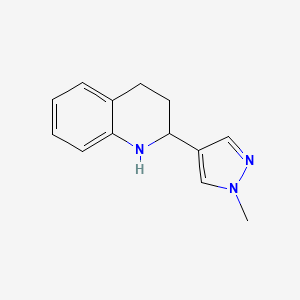![molecular formula C14H19ClO B13183246 ({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13183246.png)
({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a chloromethyl group and a 3-methylpent-4-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene typically involves the following steps:
Formation of the Chloromethyl Group: This can be achieved by reacting benzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions to form benzyl chloride.
Alkylation Reaction: The benzyl chloride is then reacted with 3-methylpent-4-en-1-ol in the presence of a base such as sodium hydride (NaH) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene group, using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, under mild to moderate conditions.
Reduction: LiAlH₄, typically in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Potential applications in the development of bioactive molecules.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in materials science for the development of new polymers or coatings.
Mécanisme D'action
The mechanism of action of ({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The alkene group can participate in addition reactions, further modifying the compound’s activity.
Comparaison Avec Des Composés Similaires
Benzyl chloride: Similar in structure but lacks the 3-methylpent-4-en-1-yl group.
3-Methylpent-4-en-1-ol: Similar in structure but lacks the benzene ring and chloromethyl group.
Uniqueness:
- The combination of a benzene ring with both a chloromethyl group and a 3-methylpent-4-en-1-yl group makes ({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene unique.
- This unique structure provides distinct reactivity and potential applications that are not observed in simpler related compounds.
Propriétés
Formule moléculaire |
C14H19ClO |
|---|---|
Poids moléculaire |
238.75 g/mol |
Nom IUPAC |
[3-(chloromethyl)-3-methylpent-4-enoxy]methylbenzene |
InChI |
InChI=1S/C14H19ClO/c1-3-14(2,12-15)9-10-16-11-13-7-5-4-6-8-13/h3-8H,1,9-12H2,2H3 |
Clé InChI |
CGNBJHSNYKDTSR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOCC1=CC=CC=C1)(CCl)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13183163.png)

![1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine](/img/structure/B13183173.png)

![{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13183181.png)



![Octahydro-2H-furo[3,2-c]azepine](/img/structure/B13183227.png)
![Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid](/img/structure/B13183228.png)
![2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine](/img/structure/B13183234.png)
![6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13183238.png)
![3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one](/img/structure/B13183240.png)
![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13183253.png)
